

# The Impact of Folic Acid on Epigenetic Modifications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Folic acid, a synthetic form of the B vitamin folate, is a critical player in one-carbon metabolism, a network of biochemical pathways essential for the synthesis of nucleotides and the universal methyl donor, S-adenosylmethionine (SAM). Through its role in providing methyl groups, folic acid exerts a profound influence on epigenetic modifications, including DNA methylation, histone modifications, and the expression of non-coding RNAs. These epigenetic alterations, which regulate gene expression without changing the underlying DNA sequence, are fundamental to normal development and are increasingly implicated in the pathogenesis of various diseases, including cancer and neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanisms by which folic acid impacts the epigenome, summarizes key quantitative findings from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core biological pathways involved. Understanding this intricate relationship is paramount for researchers and professionals in drug development seeking to leverage nutritional interventions or develop novel therapeutic strategies targeting epigenetic pathways.

# Folic Acid and the One-Carbon Metabolism Pathway: The Source of Epigenetic Control



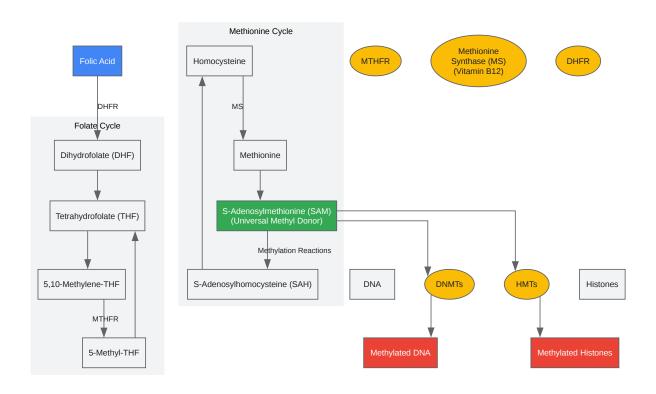




**Folic acid**'s influence on epigenetics is primarily mediated through its central role in the one-carbon metabolism pathway. This intricate network of reactions is responsible for the transfer of one-carbon units, which are essential for various cellular processes, including the methylation of DNA and histones.

Folic acid, upon entering the cell, is reduced to its biologically active form, tetrahydrofolate (THF). THF then acquires a one-carbon unit to form 5,10-methylenetetrahydrofolate. A key enzyme, methylenetetrahydrofolate reductase (MTHFR), converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This molecule then donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor. This reaction regenerates methionine, the precursor to S-adenosylmethionine (SAM). SAM is the universal methyl donor for virtually all methylation reactions in the cell, including those catalyzed by DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[1][2][3][4][5] The availability of folic acid directly impacts the cellular pool of SAM, thereby influencing the extent of DNA and histone methylation.





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One-Carbon Metabolism Pathway

# Impact on DNA Methylation

DNA methylation, the addition of a methyl group to the 5' position of cytosine residues in CpG dinucleotides, is a key epigenetic mark associated with gene silencing.[1] Folate status has been shown to influence both global DNA methylation levels and gene-specific methylation patterns.

### **Global DNA Methylation**



Studies have investigated the effect of **folic acid** supplementation on global DNA methylation, with varying results. Some clinical trials have shown that **folic acid** supplementation can increase global DNA methylation in colon cancer patients.[1] However, other studies in healthy individuals have not observed significant changes in global DNA methylation in response to **folic acid**.[6][7][8] These discrepancies may be due to differences in study design, dosage, duration of supplementation, and the genetic background of the participants, particularly polymorphisms in the MTHFR gene.[8][9]

Study Population	Folic Acid Dose	Duration	Tissue/Cell Type	Outcome on Global DNA Methylation	Reference
Colorectal Adenoma/Ca ncer Patients	0.4–10 mg/day	3-12 months	Colon, Leukocytes	Increased methylation	[1][10]
Healthy Elderly Subjects	400 μ g/day (+ 500 μg Vit B12)	2 years	Buffy Coat	No pronounced changes	[6]
Healthy Male Volunteers	400 μg or 800 μ g/day	8 weeks	Peripheral Blood Lymphocytes	No notable changes	[7][11]
Women of Reproductive Age	100, 400, 4000 μ g/day	6 months	Uncoagulated Blood	No changes	[8][9]
Women of Reproductive Age	100, 400, 4000 μ g/day	6 months	Coagulated Blood	Time, dose, and MTHFR genotype- dependent changes	[12]

#### **Gene-Specific DNA Methylation**

**Folic acid** can also induce changes in the methylation status of specific genes, which can have significant functional consequences. For example, folate status has been linked to the



methylation of tumor suppressor genes like BRCA1.[13] In some cellular contexts, **folic acid** treatment has been shown to increase BRCA1 mRNA expression, potentially through epigenetic modifications.[13] Studies in lupus adipocytes have shown that **folic acid** can induce differential methylation at hundreds of CpG sites, affecting pathways related to immune regulation and metabolism.[14]

Cell Line / Model	Folic Acid Concentration	Key Findings on Gene-Specific Methylation	Reference
Lupus Adipocytes (in vitro)	Not specified	Differential methylation at 755 CpG sites in normal- weight adipocytes and 92 CpG sites in obese adipocytes, affecting immune and metabolic pathways.	[14]
Colorectal Cancer Cell Lines (HT-29, SW480)	10,000 ng/mL	Bidirectional DNA methylation changes affecting carcinogenesis- related pathways.	[15][16]
C2C12 Myoblasts	Low, Normal, High	Influenced genome- wide DNA methylation and expression of myogenesis-related genes.	[17]
SH-SY5Y Neuroblastoma Cells	10x excess	With MTHFR knockdown, global DNA methylation decreased.	[18][19]

## **Impact on Histone Modifications**



Histone modifications, such as acetylation and methylation of lysine and arginine residues on histone tails, play a crucial role in regulating chromatin structure and gene expression.[20] Folate metabolism influences histone methylation by providing the methyl donor SAM.[3][4]

#### **Histone Methylation**

Histone methyltransferases (HMTs) utilize SAM to methylate histones, a process that can either activate or repress gene transcription depending on the specific residue and the degree of methylation.[3] Folate deficiency can theoretically reduce SAM levels, thereby impairing histone methylation. Conversely, high **folic acid** intake may alter histone methylation patterns.[20]

#### **Histone Acetylation**

While the link is less direct, folate metabolism may also influence histone acetylation. Folate supports the production of acetyl-CoA, the substrate for histone acetyltransferases (HATs).[20] Therefore, folate deficiency could potentially reduce histone acetylation, leading to a more condensed chromatin state and transcriptional repression.[20] In a study on SH-SY5Y cells, high **folic acid** treatment in the context of MTHFR knockdown led to a significant increase in histone H3 lysine 18 acetylation (H3K18Ac) and H3 serine 10 phosphorylation (H3S10p).[18]

Cell Line	Folic Acid Condition	Key Findings on Histone Modifications	Reference
SH-SY5Y Neuroblastoma Cells	10x excess with MTHFR knockdown	Substantial increases in H3K18Ac and H3S10p; H3 methylation remained largely unchanged.	[18][19]
SH-SY5Y Neuroblastoma Cells	2x excess	Decreased H3K4me1, H3K4me3, and H3K9Ac.	[21]

### **Impact on Non-Coding RNAs**

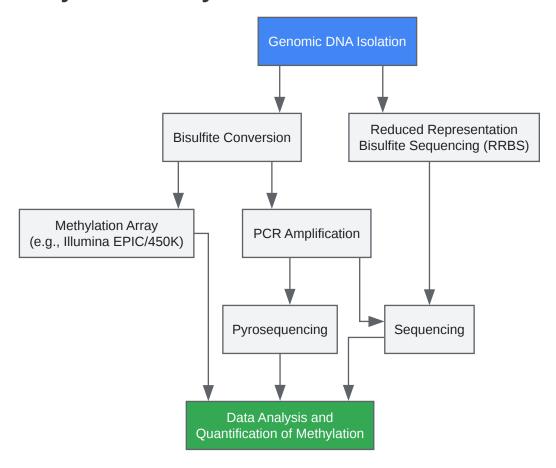


Emerging evidence suggests that **folic acid** can also influence the expression of non-coding RNAs, such as microRNAs (miRNAs), which are small RNA molecules that regulate gene expression post-transcriptionally.[1] These epigenetic regulators are involved in a wide range of biological processes, and their dysregulation has been linked to various diseases. While research in this area is still developing, it represents another avenue through which **folic acid** can exert its epigenetic effects.

### **Experimental Protocols**

A variety of experimental techniques are employed to study the impact of **folic acid** on epigenetic modifications.

#### **DNA Methylation Analysis**



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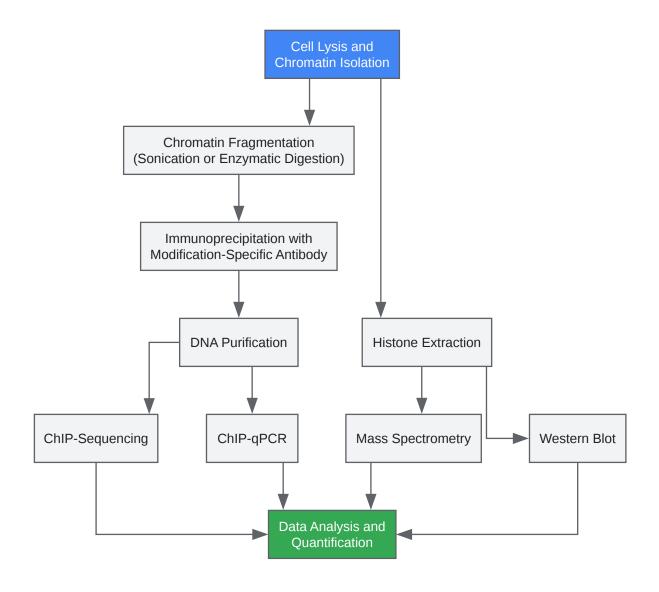
DNA Methylation Analysis Workflow



- Bisulfite Sequencing: This is the gold standard for DNA methylation analysis.[22] Treatment
  of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated
  cytosines remain unchanged. Subsequent PCR and sequencing can then distinguish
  between methylated and unmethylated cytosines at single-nucleotide resolution.
- Methylation Arrays: High-throughput platforms like the Illumina Infinium Methylation EPIC or 450K BeadChip arrays allow for the quantitative assessment of methylation at hundreds of thousands of CpG sites across the genome.[11][14]
- Pyrosequencing: This method provides quantitative methylation analysis of specific CpG sites within a short DNA sequence and is often used to validate findings from array-based studies.[16][23]
- Reduced Representation Bisulfite Sequencing (RRBS): This technique enriches for CpG-rich regions of the genome, providing a cost-effective method for genome-wide methylation analysis.[16]

### **Histone Modification Analysis**





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- To cite this document: BenchChem. [The Impact of Folic Acid on Epigenetic Modifications: A
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